molecular formula C14H14O3 B13448839 Methyl 6-Methoxy-2-naphthylacetate-d6

Methyl 6-Methoxy-2-naphthylacetate-d6

Cat. No.: B13448839
M. Wt: 236.30 g/mol
InChI Key: NWIMPGMAVYLECN-WFGJKAKNSA-N
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Description

Methyl 6-Methoxy-2-naphthylacetate-d6 is a deuterated compound used primarily in scientific research. It is a derivative of naphthalene, characterized by the presence of a methoxy group and a methyl ester group. The deuterium atoms in the compound make it particularly useful in various analytical and research applications, including proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Methoxy-2-naphthylacetate-d6 typically involves the deuteration of Methyl 6-Methoxy-2-naphthylacetateOne common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems and reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, including spectroscopy and chromatography, are employed to verify the deuterium content and overall quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Methoxy-2-naphthylacetate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-Methoxy-2-naphthylacetate-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications and as a tracer in metabolic studies.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-Methoxy-2-naphthylacetate-d6 involves its interaction with molecular targets through its functional groups. The methoxy and ester groups play a crucial role in its reactivity and interactions with other molecules. The deuterium atoms enhance its stability and provide unique spectroscopic properties, making it valuable in analytical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-Methoxy-2-naphthylacetate-d6 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in NMR spectroscopy and other analytical techniques where deuterium labeling is advantageous .

Properties

Molecular Formula

C14H14O3

Molecular Weight

236.30 g/mol

IUPAC Name

trideuteriomethyl 2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetate

InChI

InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3/i1D3,2D3

InChI Key

NWIMPGMAVYLECN-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC([2H])([2H])[2H]

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC

Origin of Product

United States

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